alpha-Sexithiophene

Description

The exact mass of the compound Sexithiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJYDIFFRDAYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462870 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88493-55-4 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-sexithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Alpha-Sexithiophene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

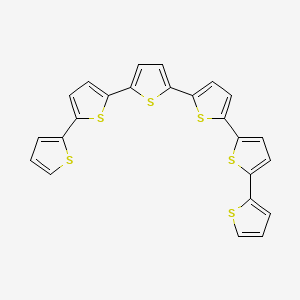

Alpha-sexithiophene (α-6T) is a well-defined, rod-like conjugated oligomer consisting of six thiophene (B33073) rings linked at their alpha positions. Its highly ordered crystalline structure and excellent charge transport properties have established it as a benchmark p-type organic semiconductor. This makes it a material of significant interest in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is critically dependent on the purity and quality of the α-6T used. This technical guide provides a comprehensive overview of the common synthetic routes and purification methods for obtaining high-purity α-6T for research and development applications.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of α-6T. The choice of method often depends on factors such as desired purity, scalability, and the availability of starting materials and catalysts. The most common and effective methods include Kumada coupling, Stille coupling, and oxidative coupling.

Kumada Coupling

Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. For the synthesis of α-6T, this typically involves the coupling of a thienyl Grignard reagent with a dihalothiophene or dihalobithiophene.

Experimental Protocol: Synthesis of α-6T via Ni-catalyzed Kumada Coupling

This protocol describes the synthesis of α-6T from 2,5-dibromothiophene (B18171) and the Grignard reagent of 2-bromothiophene (B119243).

Materials:

-

2,5-Dibromothiophene

-

2-Bromothiophene

-

Magnesium turnings

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) [Ni(dppp)Cl₂]

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl), 2 M

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining 2-bromothiophene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2,5-dibromothiophene and a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF. Cool the solution in an ice bath.

-

To this cooled solution, add the prepared Grignard reagent dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 2 M HCl. The resulting mixture is extracted with chloroform (B151607) or toluene (B28343). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude α-6T as a solid.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. This method is widely used for the synthesis of conjugated polymers and oligomers due to its tolerance of a wide variety of functional groups.

Experimental Protocol: Synthesis of α-6T via Pd-catalyzed Stille Coupling

This protocol outlines the synthesis of α-6T from 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) and 2,5-dibromothiophene.

Materials:

-

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

-

2,5-Dibromothiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine)

-

Anhydrous and degassed toluene or N,N-dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, 2,5-dibromothiophene, and the palladium catalyst under an inert atmosphere (argon or nitrogen).

-

Add anhydrous and degassed toluene via a syringe.

-

Reaction: The reaction mixture is heated to reflux (typically 90-110 °C) and stirred for 24-48 hours. The progress of the reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like chloroform and washed with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude α-6T.

Oxidative Coupling

Oxidative coupling is a straightforward method for the synthesis of α-6T that involves the direct polymerization of smaller thiophene oligomers, such as 2,2'-bithiophene (B32781), using an oxidizing agent like ferric chloride (FeCl₃).

Experimental Protocol: Synthesis of α-6T via FeCl₃ Oxidative Coupling

This protocol describes the synthesis of α-6T from 2,2'-bithiophene.

Materials:

-

2,2'-Bithiophene

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous chloroform or nitrobenzene

-

Ammonia (B1221849) solution

Procedure:

-

Reaction: A solution of 2,2'-bithiophene in anhydrous chloroform is added dropwise to a stirred suspension of anhydrous FeCl₃ in the same solvent at room temperature under a nitrogen atmosphere. A stoichiometric excess of FeCl₃ is typically used.

-

The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours). A dark precipitate of the α-6T-FeCl₃ complex will form.

-

Work-up: The precipitate is collected by filtration and washed with chloroform.

-

To remove the iron salts, the solid is treated with a mixture of methanol and water, followed by washing with a dilute ammonia solution to de-dope the oligomer.

-

The resulting solid is then washed thoroughly with methanol and dried under vacuum to yield crude α-6T.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Typical Starting Materials | Catalyst/Reagent | Typical Yield (%) | Purity Notes |

| Kumada Coupling | 2,5-Dihalothiophene, Thienyl Grignard Reagent | Ni(dppp)Cl₂ or Pd catalyst | 50 - 70 | Good, but can have byproducts from Grignard side reactions. |

| Stille Coupling | Dihalothiophene, Organostannylthiophene | Pd(PPh₃)₄ or other Pd catalysts | 70 - 90 | High, but requires careful removal of toxic tin byproducts. |

| Oxidative Coupling | 2,2'-Bithiophene or Thiophene | FeCl₃ | 40 - 60 | Lower purity due to over-oxidation and difficulty in removing iron salts. |

Purification of this compound

The electronic properties of α-6T are highly sensitive to impurities. Therefore, rigorous purification is essential to achieve high-performance organic electronic devices. The most effective purification techniques are sublimation, recrystallization, and column chromatography.

Train Sublimation (Vacuum Sublimation)

Sublimation is a powerful technique for purifying α-6T, as it effectively removes non-volatile impurities.[1] The process involves heating the crude solid under high vacuum, causing it to sublime and then deposit as highly pure crystals on a cold surface.

Experimental Protocol: Vacuum Train Sublimation of α-6T

Apparatus: A multi-zone tube furnace with a quartz or Pyrex tube, a vacuum pump capable of reaching high vacuum (<10⁻⁵ Torr), and a cold trap.

Procedure:

-

The crude α-6T powder is placed in a quartz boat in the hottest zone of the sublimation tube.

-

The system is evacuated to a high vacuum.

-

The furnace is slowly heated to the sublimation temperature of α-6T, typically in the range of 250-300 °C, while maintaining a temperature gradient along the tube.[1]

-

The α-6T sublimes and travels down the tube, depositing as crystalline needles in a cooler zone. Impurities with different volatilities will deposit in different zones.

-

After the sublimation is complete, the furnace is cooled down slowly to room temperature under vacuum.

-

The purified α-6T crystals are collected from the appropriate zone of the tube. This process can be repeated for higher purity.

Recrystallization

Recrystallization is a solution-based purification method that relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Experimental Protocol: Recrystallization of α-6T

Solvent Selection: A good solvent for recrystallization of α-6T should dissolve it well at high temperatures but poorly at room temperature. Common solvents include high-boiling point aromatic hydrocarbons such as toluene, xylene, or nitrobenzene.

Procedure:

-

The crude α-6T is placed in an Erlenmeyer flask.

-

A minimal amount of the chosen solvent is added, and the mixture is heated to boiling with stirring until the α-6T is completely dissolved.

-

If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel with fluted filter paper.

-

The hot, clear solution is allowed to cool slowly to room temperature, during which α-6T will crystallize out.

-

To maximize the yield, the flask can be further cooled in an ice bath.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Column Chromatography

Column chromatography is useful for separating α-6T from soluble impurities that have different polarities.

Experimental Protocol: Column Chromatography of α-6T

Stationary Phase: Silica (B1680970) gel or alumina. Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents, such as hexane, toluene, or a hexane/chloroform mixture. The optimal eluent is determined by TLC analysis.

Procedure:

-

A slurry of silica gel in the chosen eluent is packed into a chromatography column.

-

The crude α-6T is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or toluene) and adsorbed onto a small amount of silica gel. The solvent is then evaporated.

-

The dried silica with the adsorbed sample is carefully added to the top of the column.

-

The eluent is passed through the column, and the fractions are collected.

-

The fractions containing the pure α-6T (as determined by TLC) are combined, and the solvent is evaporated to yield the purified product.

Data Presentation: Comparison of Purification Methods

| Purification Method | Principle | Typical Purity | Advantages | Disadvantages |

| Train Sublimation | Difference in volatility | > 99.9% | Very high purity, removes non-volatile impurities effectively. | Requires specialized equipment, can be time-consuming. |

| Recrystallization | Difference in solubility | > 99% | Simple, scalable. | Solvent choice is critical, may not remove all impurities. |

| Column Chromatography | Difference in polarity | > 98% | Good for removing soluble impurities with different polarities. | Can be tedious, requires large volumes of solvent. |

Characterization of this compound

The purity and identity of the synthesized α-6T should be confirmed by various analytical techniques.

| Characterization Technique | Typical Data |

| Melting Point | ~304-306 °C (decomposes)[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.23 (d, J = 5.2 Hz, 2H), 7.19 (d, J = 3.6 Hz, 2H), 7.08 (d, J = 3.8 Hz, 2H), 7.05 (d, J = 3.8 Hz, 2H), 7.02 (d, J = 3.6 Hz, 2H), 6.98 (d, J = 5.2 Hz, 2H). |

| ¹³C NMR (CS₂/CDCl₃, 100 MHz) | δ (ppm): 137.5, 136.9, 136.4, 135.3, 128.1, 125.5, 124.8, 124.4. |

| UV-Vis Spectroscopy (in CHCl₃) | λ_max ≈ 432 nm |

| Photoluminescence (in CHCl₃) | Emission maxima at ~510 nm and ~550 nm |

Mandatory Visualizations

References

Unraveling the Crystalline Maze: A Technical Guide to Alpha-Sexithiophene Polymorphism

For researchers, scientists, and professionals in drug development, understanding the polymorphic nature of organic semiconductors is paramount. Alpha-sexithiophene (α-6T), a key material in organic electronics, presents a fascinating case study in crystal structure and polymorphism, the ability of a substance to exist in multiple crystalline forms. This guide provides an in-depth analysis of α-6T's known polymorphs, their structural characteristics, and the experimental protocols for their investigation.

Polymorphism profoundly impacts the physicochemical properties of organic materials, including their electronic, optical, and mechanical characteristics.[1][2][3] For organic semiconductors like α-sexithiophene, even subtle changes in molecular packing can lead to significant variations in charge carrier mobility, directly affecting device performance.[1][3] Consequently, the ability to control and characterize the polymorphic forms of α-6T is a critical aspect of materials science and device engineering.

The Polymorphic Landscape of this compound

This compound is known to exhibit at least two well-characterized crystalline polymorphs: a low-temperature (LT) phase and a high-temperature (HT) phase.[4] Additionally, a disordered β-phase has been observed, particularly in thin films grown under specific conditions.[5][6] The LT phase is considered the more thermodynamically stable form.[7][8][9]

Crystallographic Data of α-Sexithiophene Polymorphs

The structural parameters of the low-temperature and high-temperature polymorphs of α-sexithiophene have been determined through X-ray diffraction studies.[4][10] A summary of this data is presented below for comparative analysis.

| Parameter | Low-Temperature (LT) Polymorph | High-Temperature (HT) Polymorph |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 6.03 | 20.09 |

| b (Å) | 7.85 | 7.80 |

| c (Å) | 28.53 | 6.05 |

| β (°) ** | 90.76 | 97.8 |

| V (ų) ** | 1353 | 940 |

| Z | 2 | 2 |

Table 1: Crystallographic data for the low-temperature (LT) and high-temperature (HT) polymorphs of this compound.[4][10]

Experimental Protocols for Polymorphism Analysis

The characterization and differentiation of α-sexithiophene polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Single Crystal Growth by Sublimation

Single crystals of α-sexithiophene are typically grown using a sublimation technique, which allows for the formation of high-quality crystals suitable for single-crystal X-ray diffraction.[11]

Protocol:

-

Sample Preparation: Place high-purity α-sexithiophene powder in a quartz ampoule.

-

Vacuum Sealing: Evacuate the ampoule to a high vacuum and seal it.

-

Sublimation: Place the sealed ampoule in a two-zone furnace. The zone containing the powder is heated to a temperature sufficient for sublimation, while the other zone is maintained at a slightly lower temperature to allow for crystal growth.

-

Crystal Collection: After a suitable growth period, carefully cool the furnace to room temperature. The single crystals can then be collected from the cooler end of the ampoule.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the crystal structure of the different polymorphs.

Protocol for Single-Crystal XRD:

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.

Protocol for Powder XRD (P-XRD):

-

Sample Preparation: Finely grind the polycrystalline α-sexithiophene sample to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powder sample in the diffractometer. The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample and can be compared to known patterns of the LT and HT polymorphs.

Spectroscopic Characterization

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, can be used to differentiate between polymorphs based on their unique vibrational modes.[11][12]

Protocol for Raman Spectroscopy:

-

Sample Placement: Place the α-sexithiophene crystal or film on the microscope stage of the Raman spectrometer.

-

Laser Excitation: Focus a laser beam onto the sample.

-

Scattered Light Collection: Collect the inelastically scattered Raman light using a high-resolution spectrometer.

-

Spectral Analysis: The resulting Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the specific polymorph. Polarized Raman spectroscopy can provide further information on the symmetry of the vibrational modes.[12]

Interconversion and Stability of Polymorphs

The different polymorphs of α-sexithiophene can interconvert under certain conditions, primarily influenced by temperature. The low-temperature phase is thermodynamically favored, with a relative stability of up to 50 meV per molecule higher than the high-temperature phase.[7][8][9] The energy barrier for the transition between the high- and low-temperature polymorphs has been estimated to be approximately 1 eV per molecule.[7][8]

The following diagram illustrates the relationship between the different phases of α-sexithiophene and the influence of temperature.

Experimental Workflow for Polymorphism Study

A systematic approach is crucial for the comprehensive analysis of α-sexithiophene polymorphism. The following workflow outlines the key experimental and computational steps.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elettra Sincrotrone Trieste [elettra.eu]

- 3. Polymorphism as an emerging design strategy for high performance organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. arxiv.org [arxiv.org]

- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Polymorphism in α-sexithiophene crystals: relative stability and transition path. | Semantic Scholar [semanticscholar.org]

- 8. Polymorphism in α-sexithiophene crystals: relative stability and transition path - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Optical Properties of Alpha-Sexithiophene

For Researchers, Scientists, and Drug Development Professionals

Alpha-sexithiophene (α-6T) is a well-studied organic semiconductor material that serves as a benchmark for understanding charge transport and optical processes in π-conjugated systems. Its rigid, planar structure and strong intermolecular interactions give rise to favorable electronic and optical properties, making it a material of interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This guide provides a comprehensive overview of the key electronic and optical properties of α-6T, detailed experimental methodologies for their characterization, and the influence of molecular organization on these properties.

Electronic Properties

The electronic properties of α-6T, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to its function in electronic devices. These energy levels dictate the efficiency of charge injection, transport, and separation.

| Property | Value (eV) | Experimental Technique | Reference |

| Work Function | -4.0 ± 0.1 | UPS | [1] |

| Valence Band Maximum (HOMO) | -4.9 ± 0.2 | UPS | [1] |

| Conduction Band Minimum (LUMO) | -2.1 | Calculated from UPS and Optical Band Gap | [1] |

| Optical Band Gap | ~2.8 | UPS | [1] |

| Ionization Potential (IP) | 6.7 (for 2,2'-Bithiophene) | Cyclic Voltammetry | [1] |

| Electron Affinity (EA) | -1.2 (for 2,2'-Bithiophene) | Cyclic Voltammetry | [1] |

Charge Carrier Mobility:

The charge carrier mobility of α-6T is highly anisotropic and strongly dependent on the crystalline quality and molecular orientation within the thin film.

| Mobility (cm²/Vs) | Device Configuration | Comments | Reference |

| 10⁻¹ | Thin-Film Transistor | High mobility observed, increases with conjugation length. | [2] |

| 5 x 10⁻² | Field-Effect Transistor | For α,ω-DH6T, an increase by a factor of 25 compared to unsubstituted 6T. | [3] |

| 0.24 | Thin-Film Transistor | For α,α'-diethyl-sexithiophene (DE6T) deposited at 100 °C. | [4] |

Optical Properties

The optical properties of α-6T are characterized by strong absorption in the visible range and significant photoluminescence. These properties are intimately linked to the electronic transitions between the HOMO and LUMO levels and are influenced by excitonic effects.

Absorption and Emission:

| Property | Wavelength (nm) / Energy (eV) | Comments | Reference |

| Absorption Peak (Solution) | ~435 / ~2.85 | Corresponds to the HOMO-LUMO transition. | [5] |

| Absorption Bands (Thin Film) | 0.80 eV and 1.54 eV | Attributed to spin-1/2 polarons. | [5] |

| Absorption Band (Thin Film) | 1.1 eV | Attributed to spinless bipolarons. | [5] |

| Photoluminescence Peaks (Thin Film) | 610, 650, and 720 (minor) | Presence of multiple fluorescence bands. | [6] |

| Photoluminescence Peak (10 K) | ~590 / 2.1 eV | Well-resolved fine structure with vibronic progressions. | [7] |

| Stokes Shift (Two parallel chains) | 200 meV | Splitting of the collective state into distinct excitation and emission channels due to chain-chain interaction. | [8] |

Exciton Properties:

| Property | Value (nm) | Substrate | Comments | Reference |

| Exciton Diffusion Length | 60 ± 5 | Quartz | Determined by photoluminescence quenching studies. | [9][10] |

| Exciton Diffusion Length | 120 | TiO₂ | Exciton quenching occurs for films up to this thickness. | [9][11] |

Experimental Protocols

Accurate characterization of the electronic and optical properties of α-6T requires a suite of complementary experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[12][13][14]

Methodology:

-

Sample Preparation: A thin film of α-6T is deposited on a working electrode (e.g., platinum or glassy carbon).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]

-

Electrolyte Solution: An electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) is deoxygenated by bubbling with an inert gas.

-

Potential Sweep: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

Data Analysis: The oxidation and reduction potentials are determined from the peaks in the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

E_HOMO = - (E_ox + 4.4) eV

-

E_LUMO = - (E_red + 4.4) eV where E_ox and E_red are the onset oxidation and reduction potentials, respectively, relative to the Fc/Fc⁺ redox couple.

-

Cyclic Voltammetry Experimental Workflow.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap and investigate electronic transitions in α-6T.[15][16]

Methodology:

-

Sample Preparation: A thin film of α-6T is deposited on a transparent substrate (e.g., quartz).

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument measures the intensity of light passing through the sample and compares it to the intensity of light passing through a reference (the bare substrate).

-

Measurement: The absorbance or transmittance of the thin film is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The optical bandgap (E_g) can be estimated from the onset of absorption using a Tauc plot, where (αhν)^n is plotted against hν (photon energy), and the linear portion is extrapolated to the energy axis. For direct bandgap semiconductors like many organic materials, n=2.

UV-Vis Spectroscopy Experimental Workflow.

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the emissive properties of α-6T, including the emission spectrum and quantum efficiency.[9][10][11][17]

Methodology:

-

Sample Preparation: A thin film of α-6T is deposited on a suitable substrate.

-

Excitation: The sample is excited with a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a wavelength where the material absorbs.

-

Emission Collection: The emitted light is collected, typically at a 90-degree angle to the excitation source to minimize scattered light.

-

Spectral Analysis: The collected emission is passed through a monochromator and detected by a sensitive photodetector (e.g., a photomultiplier tube or a CCD camera).

-

Data Analysis: The PL spectrum is plotted as intensity versus wavelength. The peak emission wavelength and the full width at half maximum (FWHM) are key parameters. The photoluminescence quantum yield (PLQY) can be determined by comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield.

Influence of Morphology and Intermolecular Interactions

The electronic and optical properties of α-6T in the solid state are profoundly influenced by its molecular packing and thin-film morphology.[18][19] The degree of crystallinity, the orientation of the molecules relative to the substrate, and the presence of different polymorphs all play a critical role.[3][20][21]

-

Molecular Packing: In crystalline α-6T, the molecules adopt a herringbone packing arrangement. This close π-π stacking facilitates efficient intermolecular charge transport, leading to higher charge carrier mobilities compared to amorphous films.

-

Molecular Orientation: The orientation of the α-6T molecules with respect to the substrate is crucial for device performance. In OFETs, a "standing-up" orientation, where the long molecular axis is nearly perpendicular to the substrate, is generally desired to maximize in-plane charge transport between the source and drain electrodes.[22]

-

Polymorphism: α-Sexithiophene can exist in different crystalline polymorphs, each exhibiting distinct electronic and optical properties.[3][20][21] The specific polymorph formed depends on the deposition conditions, such as substrate temperature and deposition rate.[20] Controlling the growth to favor a high-mobility polymorph is a key challenge in device fabrication.

-

H-aggregates: The strong intermolecular coupling in crystalline α-6T often leads to the formation of H-aggregates. This results in a blue-shift of the main absorption peak and a suppression of the 0-0 vibronic transition in the emission spectrum compared to isolated molecules in solution.[7]

Relationship between Morphology and Properties.

This guide provides a foundational understanding of the key electronic and optical properties of α-sexithiophene. For professionals in research and drug development, where organic electronics are finding new applications in areas like biosensing and diagnostics, a thorough grasp of these fundamental properties is essential for the rational design and optimization of novel devices.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Collective States of α-Sexithiophene Chains Inside Boron Nitride Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoluminescence study of sexithiophene thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ossila.com [ossila.com]

- 15. indico.ictp.it [indico.ictp.it]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. collaborate.princeton.edu [collaborate.princeton.edu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Polymorphism in α-sexithiophene crystals: relative stability and transition path - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Selective Growth of α-Sexithiophene by Using Silicon Oxides Patterns - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of alpha-Sexithiophene (UV-Vis, Photoluminescence, Raman)

Abstract

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize alpha-Sexithiophene (α-6T), a key organic semiconductor material. It is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or planning to utilize α-6T in their work. This document details the principles and experimental protocols for Ultraviolet-Visible (UV-Vis) absorption spectroscopy, photoluminescence (PL) spectroscopy, and Raman spectroscopy. Key quantitative data are summarized in structured tables for easy reference, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation.

Introduction

This compound (α-6T) is a well-studied organic semiconductor belonging to the oligothiophene family. Its highly conjugated π-electron system is responsible for its characteristic optical and electronic properties, making it a material of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). A thorough understanding of its spectroscopic properties is crucial for optimizing device performance and for fundamental studies of its photophysics. This guide focuses on three primary spectroscopic techniques: UV-Vis absorption, photoluminescence, and Raman spectroscopy, providing both theoretical background and practical experimental guidance.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For α-6T, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position and shape of the absorption bands are sensitive to the molecular conformation, aggregation state, and the surrounding environment (e.g., solvent polarity).

Key Spectroscopic Data

The UV-Vis absorption spectrum of α-6T is characterized by a strong π-π* transition. The absorption maximum (λmax) is a key parameter that differs between α-6T in solution and in the solid state (thin films) due to intermolecular interactions.

| Sample Type | Solvent/Substrate | Absorption Maximum (λmax) |

| Solution | Dichloromethane | ~432 nm |

| Thin Film | Various substrates | ~355 nm (and other peaks) |

Note: The absorption spectrum of α-6T thin films can exhibit multiple peaks due to Davydov splitting arising from intermolecular excitonic coupling in the crystalline state.

Experimental Protocol

-

Solvent Selection: Choose a solvent in which α-6T is soluble and that is transparent in the wavelength range of interest. Dichloromethane and chloroform (B151607) are common choices. The solvent should have a UV cutoff wavelength below the absorption onset of α-6T.

-

Sample Preparation: Prepare a dilute solution of α-6T. A typical concentration is in the micromolar (µM) range to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1 a.u.).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline (blank).

-

Rinse the cuvette with the α-6T solution before filling it for the sample measurement.

-

Acquire the absorption spectrum over a suitable wavelength range (e.g., 300-600 nm).

-

-

Substrate Preparation: Use a transparent substrate such as quartz or glass. Ensure the substrate is clean by sonicating in a series of solvents (e.g., acetone, isopropanol) and drying with a stream of nitrogen.

-

Film Deposition: Deposit a thin film of α-6T onto the substrate using techniques such as vacuum thermal evaporation, spin coating, or drop casting. The film thickness will influence the absorbance intensity.

-

Instrumentation: Use a UV

An In-depth Technical Guide to the Molecular Orbital Energy Levels of Alpha-Sexithiophene (α-6T)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sexithiophene (α-6T) is a well-studied organic semiconductor material, notable for its high charge carrier mobility and strong optical absorption in the visible spectrum. These properties make it a cornerstone material in the field of organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). A fundamental understanding of its electronic structure, particularly the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for designing and optimizing these devices. This guide provides a comprehensive overview of the experimental and theoretical determination of the HOMO and LUMO energy levels of α-6T, presenting key data, detailed experimental protocols, and a logical workflow for their characterization.

Data Presentation: HOMO and LUMO Energy Levels of α-Sexithiophene

The HOMO and LUMO energy levels of α-6T are sensitive to the molecular environment and the measurement technique. The following table summarizes representative experimental and theoretical values reported in the literature, providing insights into the variability of these fundamental electronic parameters.

| HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Physical State | Reference |

| -5.10 | -2.80 | 2.30 | Cyclic Voltammetry (CV) | Thin Film | [1] |

| -5.0 | -2.1 | 2.9 | Ultraviolet Photoelectron Spectroscopy (UPS) / Inverse Photoemission Spectroscopy (IPES) | Thin Film on Ag(111) | [2] |

| -5.22 | -3.02 | 2.20 | Cyclic Voltammetry (CV) | Solution | [3] |

| -4.9 | -2.2 | 2.7 | Photoelectron Spectroscopy | Thin Film on Si(111)-√3×√3-Ag | [4] |

| -5.59 | -3.76 | 1.83 | Cyclic Voltammetry (CV) | Thin Film | [1][5] |

| -5.41 | -1.38 | 4.03 | Density Functional Theory (DFT) | Gas Phase | |

| -6.29 | -1.81 | 4.48 | Density Functional Theory (DFT) | Gas Phase | [6] |

Experimental Protocols

The determination of HOMO and LUMO energy levels relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be correlated to the HOMO and LUMO energy levels, respectively.[7][8]

a. Sample Preparation:

-

Dissolve the α-6T sample in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).[8][9] The concentration of the analyte is typically in the range of 0.5-1.0 mmol.[9]

-

For thin film measurements, deposit a thin layer of α-6T onto a conductive substrate (e.g., indium tin oxide (ITO) glass), which will serve as the working electrode.[8]

b. Experimental Setup:

-

A standard three-electrode cell is used, consisting of:

-

The setup is controlled by a potentiostat.[8]

c. Measurement Procedure:

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.[8]

-

Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a vertex potential and then back. The scan rate is typically between 20 and 100 mV/s.[8]

-

To accurately determine the energy levels relative to the vacuum level, a ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard.[10][11] The half-wave potential of the Fc/Fc+ couple is measured under the same conditions.

d. Data Analysis:

-

From the resulting voltammogram, determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red).

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations[9][10]:

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light to determine the energy of occupied electronic states, including the HOMO level.[5][13]

a. Sample Preparation:

-

Prepare a thin film of α-6T on a conductive substrate (e.g., gold, silver, or ITO) by vacuum deposition or solution casting. The film thickness should be carefully controlled to avoid charging effects.[14]

b. Experimental Setup:

-

The experiment is conducted in an ultra-high vacuum (UHV) chamber.

-

A UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), is used to irradiate the sample.[13]

-

A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.[2]

c. Measurement Procedure:

-

The sample is placed in the UHV chamber and irradiated with UV light.

-

The kinetic energy of the emitted photoelectrons is measured by the analyzer.

d. Data Analysis:

-

The binding energy (BE) of the electrons is calculated using the equation: BE = hν - E_kin - Φ, where hν is the photon energy, E_kin is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.

-

The HOMO level is determined from the onset of the highest energy peak in the valence band spectrum.[2]

Inverse Photoemission Spectroscopy (IPES)

IPES is a technique complementary to UPS that probes the unoccupied electronic states, including the LUMO level, by bombarding the sample with a beam of low-energy electrons and detecting the photons emitted upon their radiative decay into empty states.[15][16][17]

a. Sample Preparation:

-

Similar to UPS, a thin film of α-6T is prepared on a conductive substrate in a UHV chamber.

b. Experimental Setup:

-

An electron gun to produce a monoenergetic beam of low-energy electrons.[18][19]

-

A photon detector, often a Geiger-Müller tube or a solid-state detector with a bandpass filter, to detect the emitted photons at a fixed energy.[18][19]

c. Measurement Procedure:

-

The sample is irradiated with a beam of electrons of varying kinetic energy.

-

The detector counts the number of photons emitted at a specific energy as a function of the incident electron energy.

d. Data Analysis:

-

The energy of the unoccupied states is determined from the onset of the photon emission signal. The LUMO level corresponds to the lowest energy feature in the IPES spectrum.[16]

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. The optical band gap can be determined from the absorption edge, and when combined with the HOMO level from CV or UPS, an estimate of the LUMO level can be obtained.[20][21][22]

a. Sample Preparation:

-

Prepare a dilute solution of α-6T in a suitable solvent (e.g., chloroform, THF) or a thin film on a transparent substrate (e.g., quartz).

b. Experimental Setup:

-

A dual-beam UV-Visible spectrophotometer.

c. Measurement Procedure:

-

Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).[20]

d. Data Analysis:

-

Convert the absorption spectrum from wavelength (λ) to energy (E) using the equation: E (eV) = 1240 / λ (nm).

-

The optical band gap (E_g) is determined from the onset of the absorption edge. This can be done by finding the intersection of the tangent to the absorption edge with the energy axis in a plot of absorbance versus energy.[12][21]

-

The LUMO energy level can then be estimated using the equation: E_LUMO = E_HOMO + E_g.

Mandatory Visualization

Caption: Workflow for HOMO/LUMO determination.

Conclusion

The HOMO and LUMO energy levels of this compound are crucial parameters that dictate its performance in organic electronic devices. As demonstrated, a variety of experimental and theoretical techniques can be employed for their determination, each with its own set of advantages and considerations. The data presented in this guide highlights the importance of specifying the measurement conditions when reporting these values. The provided experimental protocols offer a detailed framework for researchers to accurately characterize α-6T and other organic semiconductor materials, thereby facilitating the rational design and development of next-generation organic electronic technologies.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. prezi.com [prezi.com]

- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. pspvacuum.com [pspvacuum.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsl.eng.usf.edu [rsl.eng.usf.edu]

- 19. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 20. allanchem.com [allanchem.com]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Charge Landscape: A Technical Guide to Carrier Transport in α-Sexithiophene Single Crystals

For Researchers, Scientists, and Drug Development Professionals

Alpha-sexithiophene (α-6T), a crystalline organic semiconductor, stands as a cornerstone material in the field of organic electronics. Its well-defined molecular structure and ordered packing in single crystals provide an ideal platform to unravel the fundamental mechanisms governing charge transport in organic materials. This in-depth technical guide synthesizes the current understanding of charge transport in α-6T single crystals, offering a comprehensive overview of the theoretical underpinnings, experimental methodologies, and key quantitative data. A thorough grasp of these principles is paramount for the rational design of novel organic electronic devices and for professionals in drug development exploring the electronic properties of organic molecules.

The Core of Conduction: Band-like vs. Hopping Transport

Charge transport in organic single crystals is a complex phenomenon that lies at the intriguing intersection of two primary theoretical models: band-like transport and hopping transport.

-

Band-like Transport: In highly ordered systems with strong intermolecular electronic coupling, charge carriers (holes or electrons) can become delocalized over multiple molecular units, forming energy bands similar to those in inorganic semiconductors. In this regime, the charge carrier mobility typically decreases with increasing temperature due to scattering by lattice vibrations (phonons). This behavior is often considered a hallmark of intrinsic, high-mobility transport.

-

Hopping Transport: In contrast, when the electronic coupling between molecules is weaker or the system is more disordered, charge carriers are localized on individual molecules. Transport then occurs through a series of incoherent "hops" from one molecule to the next, a process that is typically thermally activated. Consequently, in the hopping regime, mobility increases with temperature.

Quantifying Charge Movement: Key Transport Parameters

The efficiency of charge transport is quantified by the charge carrier mobility (µ), which represents the velocity of a charge carrier per unit electric field. In α-6T single crystals, the mobility is anisotropic, meaning its value depends on the direction of charge propagation relative to the crystallographic axes. Theoretical studies based on quantum chemistry calculations combined with Marcus-Hush electron transfer theory have provided insights into this anisotropy.[2]

| Parameter | Value | Crystal Phase | Method | Reference |

| Hole Mobility (µh) | ~0.15 cm²/Vs | Single Crystal | Field-Effect Transistor | [3] |

| Theoretical Hole Mobility | HT phase is predicted to be 3-4 times higher than LT phase | HT and LT | First-principles calculations | [1] |

| Theoretical Electron Mobility | Predicted to be 1-2 orders of magnitude higher than hole mobility | - | First-principles calculations | [2] |

Note: Experimental data on the complete anisotropic mobility tensor and its temperature dependence in α-6T single crystals remains an active area of research. The provided values represent a snapshot of the available data.

Experimental Protocols for Probing Charge Transport

Two primary experimental techniques are employed to measure charge carrier mobility in organic single crystals: Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC).

Time-of-Flight (TOF) Methodology

The TOF technique directly measures the transit time of a sheet of photogenerated charge carriers across the crystal under an applied electric field.

Experimental Workflow for Time-of-Flight Measurement

Caption: Workflow for Time-of-Flight mobility measurement.

Detailed Protocol:

-

Crystal Growth: High-quality α-6T single crystals are typically grown by physical vapor transport (sublimation) in a stream of inert gas.[4]

-

Electrode Deposition: A semi-transparent top electrode (e.g., thin gold or indium tin oxide) and an opaque bottom electrode are deposited on opposite faces of the crystal.

-

Measurement Setup: The crystal is mounted in a cryostat to allow for temperature-dependent measurements. A pulsed laser with a photon energy above the absorption edge of α-6T is used to generate a sheet of charge carriers near the transparent electrode. A DC voltage is applied across the crystal.

-

Data Acquisition: The transient current produced by the drifting charge carriers is amplified and recorded with a fast oscilloscope.

-

Data Analysis: The transit time (tT) is determined from the inflection point of the current transient when plotted on a log-log scale. The mobility (µ) is then calculated using the formula: µ = d² / (V * tT), where 'd' is the crystal thickness and 'V' is the applied voltage.

Space-Charge-Limited Current (SCLC) Methodology

The SCLC technique analyzes the current-voltage (I-V) characteristics of a device where the injected charge carrier density exceeds the intrinsic carrier density.

Logical Framework for SCLC Analysis

Caption: Logical flow for extracting parameters from SCLC measurements.

Detailed Protocol:

-

Device Fabrication: A sandwich structure is fabricated with the α-6T single crystal between two ohmic contacts for the charge carrier type of interest (e.g., gold for holes).

-

I-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

-

Data Analysis: The J-V characteristic is plotted on a log-log scale.

-

At low voltages, an ohmic regime (J ∝ V) is observed.

-

As the voltage increases, a steep rise in current indicates the filling of trap states. The voltage at which this transition occurs is the trap-filled limit voltage (VTFL). The trap density (Nt) can be estimated from VTFL using the formula: Nt = 2εε₀VTFL / ed², where ε is the dielectric constant, ε₀ is the permittivity of free space, e is the elementary charge, and d is the crystal thickness.

-

At higher voltages, the current becomes space-charge limited and follows the Mott-Gurney law (J ∝ V²). In this trap-free SCLC regime, the mobility can be extracted by fitting the data to the equation: J = (9/8)εε₀µ(V²/d³).[5]

-

The Role of Traps and Defects

Chemical impurities and structural defects in the crystal lattice can create localized electronic states within the band gap, known as trap states. These traps can capture charge carriers, temporarily immobilizing them and reducing the overall mobility. The presence of both shallow and deep traps has been reported in organic semiconductors.[6] SCLC measurements are particularly useful for quantifying the density and energy distribution of these trap states.[7] The quality of the single crystal growth is therefore a critical factor in achieving high mobility, as purer crystals exhibit lower trap densities.[4]

Conclusion and Future Directions

The study of charge transport in α-sexithiophene single crystals provides a fundamental understanding of the electronic processes in ordered organic materials. While significant progress has been made in both theoretical modeling and experimental characterization, several avenues for future research remain. Obtaining a complete and consistent set of experimental data for the anisotropic mobility and its temperature dependence is crucial. Furthermore, a deeper understanding of the interplay between crystal polymorphism, defect formation, and charge transport properties will be key to designing next-generation organic electronic materials with enhanced performance. For professionals in drug development, the methodologies outlined here can be adapted to characterize the electronic properties of other complex organic molecules, providing valuable insights into their potential for bioelectronic applications.

References

- 1. shuaigroup.net [shuaigroup.net]

- 2. First-principles investigation of anisotropic electron and hole mobility in heterocyclic oligomer crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. arxiv.org [arxiv.org]

In-depth Technical Guide: Exciton Dynamics and Diffusion Length in Alpha-Sexithiophene (α-6T) Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of exciton (B1674681) dynamics and diffusion length in alpha-Sexithiophene (α-6T) films, a key organic semiconductor material. This document synthesizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying processes to facilitate a deeper understanding for researchers in materials science and related fields.

Core Concepts: Exciton Dynamics in α-Sexithiophene

This compound (α-6T) is a well-studied organic semiconductor with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its performance in these devices is critically dependent on the behavior of excitons, which are bound electron-hole pairs generated by photoexcitation. The key processes governing exciton dynamics include:

-

Exciton Generation: Absorption of photons with energy greater than the material's bandgap creates excitons.

-

Exciton Diffusion: These excitons are not stationary and migrate through the material. The average distance an exciton travels before recombining is known as the exciton diffusion length (LD). This is a crucial parameter as it determines the efficiency of charge separation in photovoltaic devices.

-

Exciton Recombination: Excitons have a finite lifetime (τ) and can decay through radiative (photoluminescence) or non-radiative pathways.

-

Exciton Dissociation: At interfaces with other materials (e.g., in a solar cell), excitons can dissociate into free charge carriers (electrons and holes), which can then be collected to generate a photocurrent.

The efficiency of these processes is influenced by the molecular packing, crystallinity, and purity of the α-6T films.

Quantitative Data on Exciton Dynamics in α-6T Films

The following table summarizes key quantitative parameters related to exciton dynamics in α-6T films as reported in the literature. It is important to note that variations in film preparation, measurement techniques, and environmental conditions can lead to a range of reported values.

| Parameter | Value | Film Type/Method | Source |

| Exciton Diffusion Length (LD) | ~45 nm | Polycrystalline Film | [1] |

| 60 ± 5 nm | Vacuum-Deposited Film (Photoluminescence Quenching) | [2] | |

| 13.8 nm | Monolayer (Kinetic Monte Carlo Simulation) | ||

| Exciton Diffusion Coefficient (D) | 10 x 10-4 cm2/s | Monolayer (Kinetic Monte Carlo Simulation) |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols used to investigate exciton dynamics in α-6T films.

Thin Film Fabrication: Vacuum Deposition

High-quality α-6T films are typically grown using vacuum deposition techniques such as Organic Molecular Beam Deposition (OMBD).

Material Preparation:

-

Synthesis and Purification: α-Sexithiophene can be synthesized through various chemical routes. For electronic applications, it is crucial to use high-purity α-6T, often purified by sublimation to remove impurities that can act as traps for excitons and charge carriers.[3]

Substrate Preparation:

-

Cleaning: Substrates, such as silicon with a native oxide layer (Si/SiOx), quartz, or mica, must be meticulously cleaned to ensure uniform film growth and minimize defects. A typical cleaning procedure involves sequential ultrasonic bathing in solvents like acetone (B3395972) and isopropyl alcohol, followed by rinsing with deionized water and drying with a stream of inert gas (e.g., nitrogen).[4][5] An optional "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) can be used for a more aggressive cleaning of organic residues.[6]

Deposition Parameters:

-

Base Pressure: The deposition is carried out in a high-vacuum chamber, typically with a base pressure in the range of 10-6 to 10-9 mbar, to minimize contamination.

-

Substrate Temperature: The substrate temperature during deposition is a critical parameter that influences the film morphology and crystallinity. For α-6T, substrate temperatures can range from room temperature to over 100°C. Higher temperatures can promote the growth of larger crystalline grains.

-

Deposition Rate: The rate of material deposition is typically controlled and monitored using a quartz crystal microbalance. A slow deposition rate can favor the formation of more ordered films.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is a powerful technique to measure the lifetime of excitons. By observing the decay of photoluminescence intensity over time after a short laser pulse, the exciton lifetime can be determined.

Experimental Workflow:

Typical Experimental Parameters:

-

Excitation Source: A pulsed laser with a pulse width in the picosecond or femtosecond range is used to excite the sample. The excitation wavelength is chosen to be in the absorption range of α-6T.

-

Detection: The emitted photoluminescence is collected and directed to a spectrometer to select the desired wavelength range. A high-speed, sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the photons.

-

Data Acquisition: Time-Correlated Single Photon Counting (TCSPC) electronics are used to build a histogram of photon arrival times relative to the laser pulse, resulting in a photoluminescence decay curve.[7][8]

Transient Absorption (TA) Spectroscopy

TA spectroscopy is a pump-probe technique that provides information about the excited-state dynamics, including exciton populations and their decay pathways.

Experimental Workflow:

Methodology:

-

Excitation (Pump): An intense, short "pump" pulse excites the α-6T film, creating a population of excitons.

-

Probing: A second, weaker "probe" pulse, with a variable time delay with respect to the pump pulse, is passed through the sample.

-

Detection: The change in the absorption of the probe pulse is measured as a function of the time delay and wavelength. This differential absorption signal provides information about the population and energy levels of the excited states.[9][10][11][12]

Data Analysis: The kinetic analysis of the transient absorption data allows for the determination of the lifetimes of different excited species and the rates of various dynamic processes such as exciton decay and charge transfer.[13][14][15]

Photoluminescence Quenching

This technique is commonly used to determine the exciton diffusion length. It involves measuring the reduction (quenching) of photoluminescence from the α-6T film when it is in contact with a material that can efficiently accept the exciton's energy or one of its charge carriers.

Methodology:

-

Sample Preparation: Bilayer samples are prepared with a layer of α-6T of varying thickness deposited on a quencher layer (e.g., a metal or another organic material). A reference sample without the quencher layer is also prepared.

-

Measurement: The photoluminescence intensity of both the quenched and unquenched samples is measured under the same excitation conditions.

-

Analysis: By analyzing the ratio of the photoluminescence intensities as a function of the α-6T layer thickness, the exciton diffusion length can be extracted using a diffusion model.[16][17][18][19]

Theoretical Models of Exciton Diffusion

The migration of excitons in organic molecular crystals like α-6T is a complex process that can be described by different theoretical models depending on the strength of the electronic coupling between molecules and the interaction with lattice vibrations (phonons).

Key Transport Regimes:

-

Förster Resonance Energy Transfer (FRET): In the case of weak intermolecular coupling, exciton transport occurs via incoherent hopping from one molecule to another. The rate of FRET is strongly dependent on the distance between molecules and the spectral overlap between the emission of the donor and the absorption of the acceptor.

-

Dexter Energy Transfer: This is a short-range, electron-exchange mechanism that is important for triplet exciton diffusion.

-

Band-like Transport: In highly ordered crystalline materials with strong intermolecular coupling, excitons can be delocalized over multiple molecules and move coherently through the crystal lattice in a manner similar to electrons in a semiconductor band.

Modeling Exciton Diffusion:

The actual exciton transport in α-6T films is often a combination of these mechanisms, influenced by factors such as crystalline order, defects, and temperature. Kinetic Monte Carlo (KMC) simulations are a powerful tool to model exciton diffusion by simulating the random walk of excitons on a lattice of molecular sites, taking into account the rates of different hopping processes.

Anisotropy of Exciton Diffusion

In crystalline organic materials like α-6T, the molecular packing is anisotropic, meaning that the distance and orientation between molecules are different along different crystallographic directions. This structural anisotropy leads to an anisotropy in the exciton diffusion.[20][21][22]

-

Directional Dependence: The exciton diffusion coefficient and, consequently, the diffusion length can be significantly different along different crystal axes. This is because the intermolecular electronic coupling, which governs the rate of exciton transfer, is highly sensitive to the relative orientation of the molecules.

-

Importance for Devices: Understanding and controlling the anisotropy of exciton diffusion is crucial for optimizing device performance. For example, in solar cells, it is desirable to have a high diffusion length in the direction perpendicular to the donor-acceptor interface to maximize charge separation efficiency.

While the qualitative importance of anisotropy is well-recognized, quantitative experimental data on the directional exciton diffusion length in α-6T single crystals remains an active area of research. Theoretical calculations based on ab initio methods can provide valuable insights into the anisotropic nature of exciton transport.[20][21][22]

Conclusion

The dynamics of excitons in α-sexithiophene films are a key determinant of the performance of optoelectronic devices based on this material. A thorough understanding of exciton diffusion length, lifetime, and the factors that influence these parameters is essential for the rational design of improved organic electronic materials and devices. This guide has provided a summary of the current state of knowledge, including quantitative data, detailed experimental protocols, and theoretical models. Further research, particularly in obtaining consistent and comprehensive experimental datasets and quantitatively characterizing the anisotropy of exciton diffusion, will be crucial for advancing the field.

References

- 1. Diffusion-enhanced exciton dissociation in single-material organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]

- 5. researchgate.net [researchgate.net]

- 6. Substrate Cleaning [utep.edu]

- 7. Time-Resolved Photoluminescence (TRPL) | Swabian Instruments [swabianinstruments.com]

- 8. SATHI FOUNDATION IITDelhi [sathi.iitd.ac.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pump–probe spectroscopy - Prof. Dr. Tobias Brixner [chemie.uni-wuerzburg.de]

- 11. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Anisotropy of singlet exciton diffusion in organic semiconductor crystals from ab initio approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Sexithiophene for Researchers

Abstract

This technical guide provides a comprehensive overview of α-sexithiophene (α-6T), a key organic semiconductor material. It is intended for researchers, scientists, and professionals in drug development and organic electronics. This document details the chemical and physical properties of α-sexithiophene, outlines experimental protocols for its synthesis, purification, and characterization, and describes methods for the fabrication and analysis of thin-film devices. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Alpha-sexithiophene (α-6T) is a well-studied organic semiconductor belonging to the oligothiophene family. It consists of six thiophene (B33073) rings linked at their alpha positions, resulting in a highly conjugated system. This extended π-conjugation is responsible for its notable electronic and optical properties, making it a benchmark material for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] Its propensity for self-assembly into ordered crystalline structures is a key factor in achieving high charge carrier mobility.[2] This guide serves as a technical resource, consolidating essential data and methodologies for working with α-sexithiophene.

Chemical and Physical Properties

The fundamental properties of α-sexithiophene are summarized in the tables below. These properties are crucial for its use in electronic device fabrication and for understanding its behavior in different environments.

General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 88493-55-4 | [3] |

| Molecular Formula | C₂₄H₁₄S₆ | [3] |

| Molecular Weight | 494.76 g/mol | [3] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 290 °C (decomposes) | [3] |

| Boiling Point | Decomposes before boiling | [3] |

| Solubility | Sparingly soluble in common organic solvents like chloroform (B151607) and toluene. | [4] |

Electronic and Optical Properties

| Property | Value | Reference(s) |

| Semiconductor Type | p-type | |

| Optical Bandgap | ~2.8 eV | [3] |

| Absorption Maximum (λmax) | ~434 nm (in solution) | [3] |

| Photoluminescence Peak | ~540 nm and ~580 nm (in thin films) | [5] |

| HOMO Level | -4.9 eV | [3] |

| LUMO Level | -2.1 eV | [3] |

| Charge Carrier Mobility | Up to 0.1 cm²/Vs in thin films |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of α-sexithiophene, as well as for the fabrication of thin-film devices.

Synthesis of α-Sexithiophene via Coupling of Bithiophene

This protocol describes a common synthetic route to α-sexithiophene involving the coupling of smaller thiophene units. A versatile method utilizes organotin compounds for the coupling reaction.

Materials:

-

2-(Trimethylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 5,5'-dibromo-2,2'-bithiophene and a stoichiometric amount of 2-(trimethylstannyl)thiophene in anhydrous toluene.

-

Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours to remove tin byproducts.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product is an orange-red solid that requires further purification.

Purification by Vacuum Sublimation

Purification of the crude α-sexithiophene is critical for achieving optimal electronic properties. Vacuum sublimation is a standard method for obtaining high-purity material.[6]

Equipment:

-

Sublimation apparatus (glass tube with a cold finger)

-

High-vacuum pump (<10⁻⁵ Torr)

-

Heating mantle or tube furnace with temperature control

-

Cold trap (e.g., liquid nitrogen)

Procedure:

-

Place the crude α-sexithiophene powder in the bottom of the sublimation tube.

-

Assemble the sublimation apparatus and ensure all joints are properly sealed with high-vacuum grease.

-

Connect the apparatus to the high-vacuum pump through a cold trap.

-

Evacuate the system to a pressure below 10⁻⁵ Torr.

-

Begin cooling the cold finger with circulating water or another coolant.

-

Gradually heat the bottom of the sublimation tube using a heating mantle. The temperature should be carefully controlled to just above the sublimation point of α-sexithiophene (typically in the range of 250-300 °C).

-

The α-sexithiophene will sublime and deposit as purified crystals on the cold finger. Non-volatile impurities will remain at the bottom of the tube.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the system with an inert gas (e.g., nitrogen) to atmospheric pressure.

-

Disassemble the apparatus and scrape the purified, crystalline α-sexithiophene from the cold finger.

Thin-Film Fabrication by Vacuum Deposition

Vacuum thermal evaporation is a common technique for depositing high-quality, uniform thin films of α-sexithiophene.[7]

Equipment:

-

High-vacuum deposition chamber (<10⁻⁶ Torr)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate holder with heating capabilities

-

Crucible (e.g., tantalum or molybdenum boat) for the source material

-

Substrates (e.g., Si/SiO₂, glass)

Procedure:

-

Clean the substrates thoroughly using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas. A plasma treatment can be used for final cleaning.

-

Load the purified α-sexithiophene into the crucible and place it in the evaporation source holder.

-

Mount the cleaned substrates onto the substrate holder.

-

Evacuate the chamber to a base pressure of <10⁻⁶ Torr.

-

Heat the substrate to the desired temperature (e.g., 120 °C) to control film morphology.[5]

-

Gradually heat the crucible until the α-sexithiophene starts to sublimate.

-

Monitor the deposition rate and film thickness using the QCM. A typical deposition rate is 0.1-1 Å/s.[8]

-

Once the desired film thickness is achieved, close the shutter to stop the deposition.

-

Allow the substrates to cool to room temperature under vacuum before venting the chamber.

Characterization of Thin Films

Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology and grain structure of the deposited films.

-

Mount the α-sexithiophene thin-film sample on the AFM stage.

-

Operate the AFM in tapping mode to minimize sample damage.

-

Scan a representative area of the film (e.g., 1x1 µm² or 5x5 µm²) to obtain topographical images.

-

Analyze the images to determine grain size, shape, and surface roughness (RMS).[9]

X-Ray Diffraction (XRD): XRD is used to determine the crystal structure and molecular orientation within the thin film.

-

Mount the sample on the goniometer of the X-ray diffractometer.

-